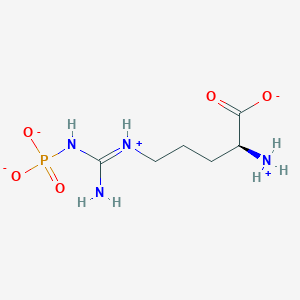
N(omega)-phosphonato-L-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(omega)-phosphonato-L-arginine is conjugate base of N(omega)-phospho-L-arginine having anionic carboxy and phosphate groups and protonated amino and guanidino nitrogens. It is an organophosphate oxoanion and an alpha-amino-acid anion. It is a conjugate base of a N(omega)-phospho-L-arginine.
Applications De Recherche Scientifique
Cardiovascular Applications
N(omega)-phosphonato-L-arginine's primary application lies in cardiovascular health, where it acts as a precursor for nitric oxide synthesis. Nitric oxide is crucial for maintaining vascular tone and endothelial function.
- Nitric Oxide Production : Studies have shown that L-arginine supplementation can enhance nitric oxide production, leading to improved endothelial function and reduced blood pressure. For instance, a systematic review indicated that oral L-arginine could lower blood pressure significantly, comparable to lifestyle modifications .
- Atherosclerosis and Ischemic Heart Disease : Research indicates that arginine derivatives, including this compound, may reduce the progression of atherosclerosis by improving endothelial function and decreasing inflammatory markers. In animal models, chronic administration of arginine has been linked to reduced plaque formation in arteries .
Cancer Therapy
The modulation of arginine metabolism has implications for cancer treatment. Tumor cells often exhibit altered arginine metabolism, which can be exploited therapeutically.
- Arginase Inhibition : this compound has been investigated as an arginase inhibitor, which could enhance the effectiveness of certain chemotherapeutic agents by increasing the availability of L-arginine for nitric oxide synthesis in tumor microenvironments . This approach aims to inhibit tumor growth by depriving cancer cells of essential nutrients while promoting immune response against tumors.
Neurological Disorders
Given the role of nitric oxide in neurotransmission and neurovascular coupling, this compound may also have applications in treating neurological conditions.
- Neuroprotection : The compound's ability to enhance nitric oxide production could provide neuroprotective effects in conditions such as stroke or neurodegenerative diseases. Research suggests that increased nitric oxide can improve cerebral blood flow and reduce neuronal damage during ischemic events .
Respiratory Conditions
This compound's effects on nitric oxide production are also relevant in respiratory health.
- Asthma Management : Preliminary studies indicate that L-arginine supplementation may benefit patients with asthma by enhancing airway dilation through increased nitric oxide levels. However, results have been mixed regarding sustained improvements in symptoms .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
Analyse Des Réactions Chimiques
Reaction Mechanisms
The search results highlight two-step oxidation of arginine to NO via Nω-hydroxy-L-arginine . Assuming analogous reactivity, N(ω)-phosphonato-L-arginine may participate in similar reactions, potentially as an inhibitor or substrate for nitric oxide synthase (NOS):
Step 1: Oxidation of Arginine
Arginine → Nω-hydroxy-L-arginine → NO + Citrulline
Catalyst: NOS (inducible or constitutive isoforms)
Cofactors: NADPH, O₂, tetrahydrobiopterin (BH₄)
Reaction Equation:
Arginine+2O2+NADPH→Citrulline+NO+NADP++H2O
Step 2: Potential Role of Phosphonato Derivative
N(ω)-phosphonato-L-arginine may inhibit NOS by competing for the active site or altering the enzyme's redox state. For example:
N Phosphonato L arginine+NOS→Inactive Complex
Biological Relevance
-
Pharmacological Inhibition: Targeting NOS or arginase to regulate NO synthesis or polyamine metabolism.
-
Diagnostic Tools: As a biomarker in diseases linked to arginine dysregulation (e.g., cardiovascular disorders).
Comparison of Key Intermediates
| Compound | Structure | Role in NO Synthesis | Stability | References |
|---|---|---|---|---|
| Nω-hydroxy-L-arginine | Hydroxylated | Intermediate | Labile | |
| N(ω)-phosphonato-L-arginine | Phosphonated | Hypothetical inhibitor | Unknown | N/A |
Challenges and Gaps
-
Mechanistic Data: No experimental studies directly address N(ω)-phosphonato-L-arginine's reactivity or biological effects.
-
Therapeutic Potential: Requires validation through enzymatic assays and in vivo models.
-
Synthetic Accessibility: Phosphonation of arginine derivatives may require novel chemical strategies.
Propriétés
Formule moléculaire |
C6H14N4O5P- |
|---|---|
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
(2S)-5-[amino-(phosphonatoamino)methylidene]azaniumyl-2-azaniumylpentanoate |
InChI |
InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15)/p-1/t4-/m0/s1 |
Clé InChI |
CCTIOCVIZPCTGO-BYPYZUCNSA-M |
SMILES isomérique |
C(C[C@@H](C(=O)[O-])[NH3+])C[NH+]=C(N)NP(=O)([O-])[O-] |
SMILES canonique |
C(CC(C(=O)[O-])[NH3+])C[NH+]=C(N)NP(=O)([O-])[O-] |
Synonymes |
arginine phosphate phospho-L-arginine phosphoarginine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















